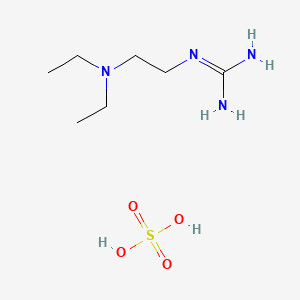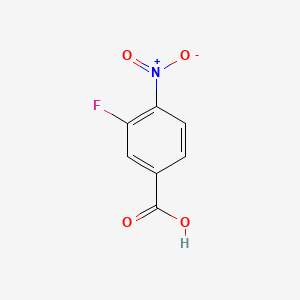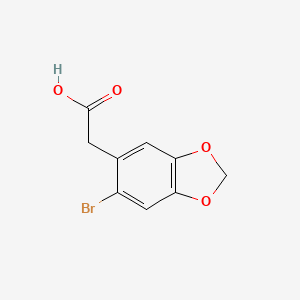
4-Fluorobenzene-1,3-dicarboxylic acid
概要
説明
4-Fluorobenzene-1,3-dicarboxylic acid is a chemical compound . It contains a total of 18 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 bonds. These include 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .科学的研究の応用
1. Crystal Structure Analysis
4-Fluorobenzene-1,3-dicarboxylic acid plays a role in the study of crystal structures, particularly in understanding C−H···F−C interactions in crystalline fluorobenzenes. This analysis is crucial for evaluating the weak acceptor capabilities of the C−F group in compounds containing only C, H, and F atoms (Thalladi et al., 1998).
2. Synthesis of Polyamides
The compound is utilized in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides demonstrate significant thermal stability and solubility in various polar solvents, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).
3. Electrochemical Fluorination
Research on the electrochemical fluorination of aromatic compounds, including those derived from this compound, is significant. Such studies focus on the production of fluorinated compounds which are key intermediates in various industrial processes (Momota, Mukai, Kato, & Morita, 1998).
4. Biodegradation Studies
The biodegradation of compounds like difluorobenzenes, closely related to this compound, is investigated for environmental remediation. Such studies are crucial for understanding the microbial degradation of industrial chemicals (Moreira et al., 2009).
5. Gas-Phase Reactions
Investigations into the gas-phase reactions of fluorobenzenes, including those related to this compound, provide insights into the acidity and reactivity of these compounds. Such studies are important for understanding their behavior in various chemical processes (Matimba, Ingemann, & Nibbering, 1993).
Safety and Hazards
作用機序
Target of Action
The primary targets of 4-Fluorobenzene-1,3-dicarboxylic acid are the bacterial Mur ligases (MurC–MurF) involved in the intracellular stages of bacterial peptidoglycan biosynthesis . These enzymes play a crucial role in the early stages of peptidoglycan biosynthesis, making them attractive targets for the development of antibacterial agents .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The predominant pathway of this compound includes a 1,6-dioxygenation reaction to yield fluoromuconic acids . Defluorination then occurs to yield muconate . This pathway affects the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Pharmacokinetics
The compound’s density is predicted to be 1551±006 g/cm3 , and it has a melting point of 300-301 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the Mur ligases, which disrupts the synthesis of peptidoglycan . This disruption can lead to the death of the bacteria, as peptidoglycan is essential for maintaining the structural integrity of the bacterial cell wall .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other electrophiles . Additionally, the stability of the compound may be influenced by temperature, as it has a high melting point .
生化学分析
Biochemical Properties
4-Fluorobenzene-1,3-dicarboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial Mur ligases (MurC–MurF). These enzymes are crucial for the early stages of peptidoglycan biosynthesis in bacterial cell walls . The compound exhibits competitive inhibition with respect to ATP, binding more favorably to the ATP-binding site of MurD . This interaction disrupts the normal function of the Mur ligases, thereby inhibiting bacterial growth.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits the synthesis of peptidoglycan, leading to weakened cell walls and eventual cell lysis . This compound also affects cell signaling pathways and gene expression by interfering with the enzymes involved in these processes. In mammalian cells, the impact on cellular metabolism and gene expression is less understood, but it is hypothesized that similar inhibitory effects on specific enzymes could occur.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an ATP-competitive inhibitor of Mur ligases, particularly MurD and MurE . By binding to the ATP-binding site, it prevents the normal substrate from accessing the enzyme, thereby inhibiting its activity. This inhibition leads to a cascade of effects, ultimately disrupting bacterial cell wall synthesis and causing cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that the inhibitory effects on bacterial cells persist over extended periods, although the compound may degrade over time, reducing its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its degradation and excretion . The compound interacts with various enzymes and cofactors, leading to its breakdown into smaller metabolites. These metabolic processes are crucial for the compound’s clearance from the body and can influence its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in target tissues. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding these localization patterns is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential.
特性
IUPAC Name |
4-fluorobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWLKVOLSUNGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287368 | |
| Record name | 4-fluorobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-95-7 | |
| Record name | 4-Fluoro-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 327-95-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-fluorobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

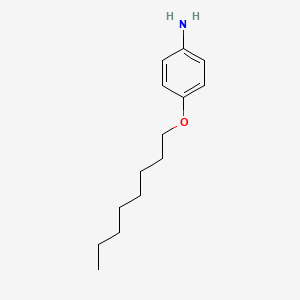
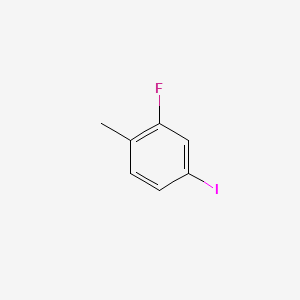
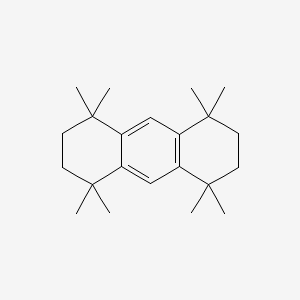
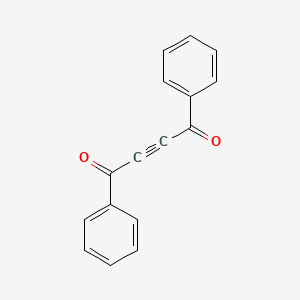

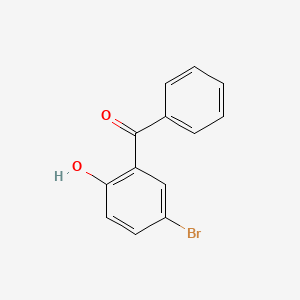
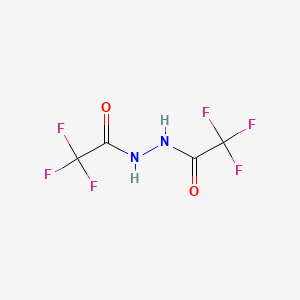
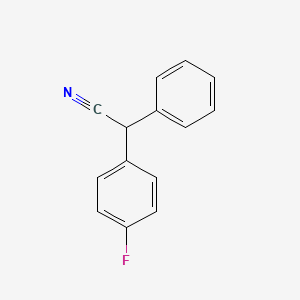
![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)
